molecular formula C9H14ClNO B13688736 O-(4-Isopropylphenyl)hydroxylamine Hydrochloride

O-(4-Isopropylphenyl)hydroxylamine Hydrochloride

Cat. No.: B13688736
M. Wt: 187.66 g/mol
InChI Key: SBRYDLMPUJHYHD-UHFFFAOYSA-N
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Description

O-(4-Isopropylphenyl)hydroxylamine Hydrochloride: is a chemical compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their versatile reactivity and are used in various chemical transformations. This compound is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a hydroxylamine group. The hydrochloride salt form enhances its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Isopropylphenyl)hydroxylamine Hydrochloride typically involves the reaction of 4-isopropylaniline with hydroxylamine hydrochloride. The reaction is carried out in an acidic medium to facilitate the formation of the hydroxylamine derivative. The process can be summarized as follows:

    Starting Material: 4-Isopropylaniline

    Reagent: Hydroxylamine Hydrochloride

    Conditions: Acidic medium, typically using hydrochloric acid

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process. The use of environmentally friendly solvents and catalysts is also considered to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-(4-Isopropylphenyl)hydroxylamine Hydrochloride can undergo oxidation reactions to form nitroso compounds.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The hydroxylamine group can participate in substitution reactions, particularly in the presence of electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed.

Major Products:

Scientific Research Applications

Chemistry: O-(4-Isopropylphenyl)hydroxylamine Hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the mechanisms of enzyme inhibition and as a probe for investigating oxidative stress pathways.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a stabilizer in polymer production .

Mechanism of Action

The mechanism of action of O-(4-Isopropylphenyl)hydroxylamine Hydrochloride involves its ability to act as an electrophilic aminating agent. It can facilitate the formation of C–N, N–N, O–N, and S–N bonds. The compound’s reactivity is attributed to the presence of the hydroxylamine group, which can undergo various chemical transformations. The molecular targets and pathways involved include interactions with nucleophilic centers in biological molecules, leading to the formation of stable adducts .

Comparison with Similar Compounds

  • O-(Diphenylphosphinyl)hydroxylamine (DPPH)
  • Hydroxylamine-O-sulfonic acid (HOSA)
  • 2,4-Dinitrophenylhydroxylamine (DPH)

Comparison:

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

O-(4-propan-2-ylphenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-7(2)8-3-5-9(11-10)6-4-8;/h3-7H,10H2,1-2H3;1H

InChI Key

SBRYDLMPUJHYHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)ON.Cl

Origin of Product

United States

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